(2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine
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Overview
Description
(2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a dichlorophenyl group attached to a methanamine moiety, which is further linked to a pyridinylmethyl group. The presence of both aromatic rings and an amine group makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-pyridinemethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated aromatic compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it useful in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, particularly those involving neurotransmitter systems.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)-N-(2-pyridinylmethyl)-methanamine
- (2,4-Dichlorophenyl)-N-(4-pyridinylmethyl)-methanamine
- (2,4-Dichlorophenyl)-N-(3-pyridinylethyl)-methanamine
Uniqueness
Compared to similar compounds, (2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine stands out due to its specific substitution pattern on the pyridine ring. This unique structure can influence its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c14-12-4-3-11(13(15)6-12)9-17-8-10-2-1-5-16-7-10/h1-7,17H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACLOGVSUIRUNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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